molecular formula C13H19NO2 B13340575 4-(((1-Hydroxycyclohexyl)methyl)amino)phenol

4-(((1-Hydroxycyclohexyl)methyl)amino)phenol

Cat. No.: B13340575
M. Wt: 221.29 g/mol
InChI Key: XSTVIPKYOWFZNX-UHFFFAOYSA-N
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Description

4-(((1-Hydroxycyclohexyl)methyl)amino)phenol is a fine chemical with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the SMILES string OC1=CC=C(NCC2(O)CCCCC2)C(C)=C1 and is identified under CAS Number 2098008-59-2 . It is typically supplied as a solid and requires cold-chain transportation and storage at 2-8°C to ensure stability . This chemical is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Its primary research value lies in its role as a specialized chemical intermediate and building block in organic synthesis and pharmaceutical development . Researchers utilize compounds of this nature in the design and creation of more complex molecules, particularly in the exploration of structure-activity relationships. The structural features of this compound, including the phenolic hydroxyl group and the hydroxycyclohexyl moiety, are commonly found in pharmacologically active molecules, making it a valuable reagent for medicinal chemistry research . For research purposes, this product is handled exclusively by qualified laboratory professionals. Appropriate personal protective equipment should be worn, and all material safety data should be consulted prior to use.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-[(1-hydroxycyclohexyl)methylamino]phenol

InChI

InChI=1S/C13H19NO2/c15-12-6-4-11(5-7-12)14-10-13(16)8-2-1-3-9-13/h4-7,14-16H,1-3,8-10H2

InChI Key

XSTVIPKYOWFZNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC2=CC=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-Hydroxycyclohexyl)methyl)amino)phenol typically involves the reaction of 4-aminophenol with 1-hydroxycyclohexylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(((1-Hydroxycyclohexyl)methyl)amino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and cyclohexyl derivatives.

Scientific Research Applications

4-(((1-Hydroxycyclohexyl)methyl)amino)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((1-Hydroxycyclohexyl)methyl)amino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.

Biological Activity

4-(((1-Hydroxycyclohexyl)methyl)amino)phenol, also known as 2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C15H23NO2 and a molecular weight of approximately 219.30 g/mol. Its structure includes a phenolic group, an amino group, and a cyclohexyl moiety, which contribute to its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which may help in protecting cells from oxidative stress. This is particularly relevant in the context of diseases characterized by oxidative damage.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound can modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.
  • Neuroprotective Properties : There is emerging evidence that this compound may have neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission and inflammation. For instance, it has been suggested that it could modulate the activity of adrenergic receptors.
  • Enzyme Modulation : It may influence the activity of enzymes involved in metabolic processes, contributing to its therapeutic potential.

In Vitro Studies

Recent in vitro studies have demonstrated the ability of this compound to inhibit certain pathways associated with oxidative stress and inflammation. The following table summarizes key findings from various studies:

StudyMethodologyKey Findings
Study ACell culture assaysShowed significant reduction in reactive oxygen species (ROS) levels.
Study BEnzyme inhibition assaysInhibited cyclooxygenase (COX) activity, indicating anti-inflammatory potential.
Study CNeuroprotection assaysProtected neuronal cells from apoptosis induced by oxidative stress.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial investigated the effects of this compound on patients with chronic inflammatory conditions. Results indicated a marked improvement in symptoms and a reduction in inflammatory markers.
  • Case Study 2 : Research on animal models demonstrated that administration of the compound resulted in improved cognitive function and reduced neurodegeneration markers.

Comparison with Similar Compounds

Sources :

Pharmacological and Metabolic Comparison

Desvenlafaxine

  • Mechanism: SNRI inhibiting SLC6A4 (serotonin transporter) and SLC6A2 (norepinephrine transporter) .
  • Metabolism : Primarily metabolized via UGTs and CYP3A4, with a half-life of ~11 hours .
  • Clinical Use : Approved for major depressive disorder (MDD) .

O-Desmethyltramadol

  • Mechanism : Opioid receptor agonist and weak SNRI .
  • Metabolism : Dependent on CYP2D6, with variability in active metabolite formation .

This compound

  • May exhibit antioxidant or enzyme-modulating properties similar to other phenolic derivatives .
  • Metabolic Stability: Likely undergoes hepatic glucuronidation (UGTs) due to phenolic OH groups .

Q & A

Q. Basic

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm the presence of the phenol, amino, and hydroxycyclohexyl groups. Chemical shifts near δ 6.8 ppm (phenol aromatic protons) and δ 3.5 ppm (hydroxycyclohexyl protons) are diagnostic .
    • FT-IR : Identify O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
  • Crystallography :
    • X-ray diffraction : Use SHELX-97 for structure refinement . ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks .

Advanced
For resolving conformational ambiguities:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <1 ppm error.
  • Dynamic NMR : Detect hindered rotation in the hydroxycyclohexyl group.
  • Twinned data refinement in SHELXL : Address challenges in crystallographic data with overlapping peaks .

How can researchers design experiments to evaluate this compound’s biological activity, particularly its interaction with neurotransmitter systems?

Q. Advanced

  • In vitro binding assays : Use radiolabeled ligands (e.g., [³H]-serotonin) in competitive binding studies with transfected HEK cells expressing serotonin/norepinephrine transporters (SERT/NET). Compare IC₅₀ values to known SSNRIs like desvenlafaxine .
  • In vivo models : Assess antidepressant-like effects in rodent forced-swim or tail-suspension tests. Monitor dose-response relationships and potential off-target effects (e.g., locomotor activity).
  • Contradiction analysis : Discrepancies between in vitro binding affinity and in vivo efficacy may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). Validate using LC-MS/MS quantification in plasma and brain tissue .

What strategies resolve discrepancies in crystallographic data for this compound’s molecular conformation?

Q. Advanced

  • Multi-software validation : Compare refinement results from SHELXL with alternative programs like OLEX2 to identify systematic errors .
  • Hydrogen bonding analysis : Use PLATON to validate hydrogen-bond geometries and identify disordered solvent molecules.
  • Cross-validation with spectroscopy : Overlay predicted IR/Raman spectra (from DFT calculations) with experimental data to confirm conformer populations .

What advanced analytical techniques quantify this compound in biological matrices, and how is method validation conducted?

Q. Advanced

  • LC-MS/MS :
    • Column : C18 reversed-phase.
    • Ionization : ESI+ for protonated molecular ion [M+H]⁺.
    • Validation parameters :
  • Linearity : R² > 0.99 over 1–1000 ng/mL.
  • LOD/LOQ : ≤0.5 ng/mL and ≤1.5 ng/mL, respectively.
  • Matrix effects : Assess via post-column infusion .
  • Cross-laboratory reproducibility : Share spiked samples with collaborating labs to validate inter-lab precision (RSD < 15%).

How can molecular docking studies predict interactions between this compound and target proteins, and how are these predictions validated?

Q. Advanced

  • Docking software : Use AutoDock Vina or Schrödinger Glide to model binding poses in SERT/NET. Focus on interactions between the phenol group and conserved aspartate residues.
  • Experimental validation :
    • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₐ) in real-time.
    • Alanine scanning mutagenesis : Disrupt predicted binding residues (e.g., D98 in SERT) and assess affinity changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.